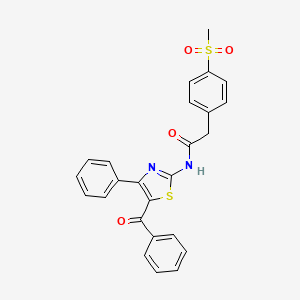
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, commonly referred to as BPTES, is a small molecule inhibitor that selectively targets the enzyme glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. BPTES has been extensively studied for its potential use as an anti-cancer agent, and its mechanism of action and biochemical and physiological effects have been well documented.
Scientific Research Applications
Synthesis and Biological Evaluation
A noteworthy area of research on derivatives of thiazole compounds, including those structurally related to N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, involves their synthesis and evaluation for anticancer properties. For instance, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, evaluating their anticancer activity against human lung adenocarcinoma cells, with certain derivatives showing high selectivity and potential as antitumor agents (Evren et al., 2019).
Antimicrobial and Antitumor Activities
Another significant application is the exploration of antimicrobial and antitumor activities. Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives, demonstrating the potential of these compounds in combating microbial strains (Fahim & Ismael, 2019). Additionally, derivatives have been explored for their antitumor activity, with some showing considerable efficacy against cancer cell lines, highlighting their potential in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antifungal and Plant Growth Regulating Activities
The synthesis and biological evaluation of triazole compounds containing the thioamide group have also been a focus, with findings indicating antifungal and plant growth-regulating activities, suggesting a diverse range of agricultural and pharmaceutical applications (Li Fa-qian et al., 2005).
Enzyme Inhibition Studies
Research on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has revealed substantial activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests applications in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c1-33(30,31)20-14-12-17(13-15-20)16-21(28)26-25-27-22(18-8-4-2-5-9-18)24(32-25)23(29)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXEJPRBACTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

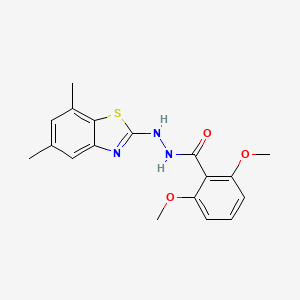
![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)
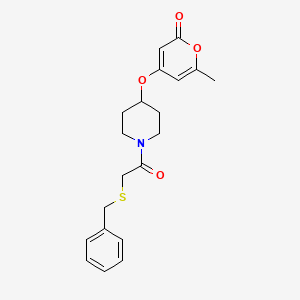
![(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2594571.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)
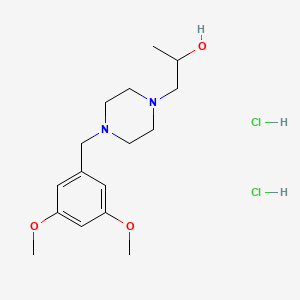
![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)
![1-isopropyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2594576.png)

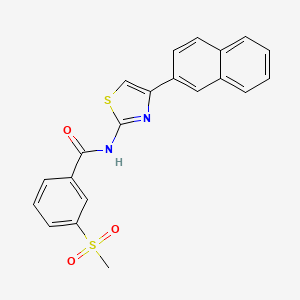


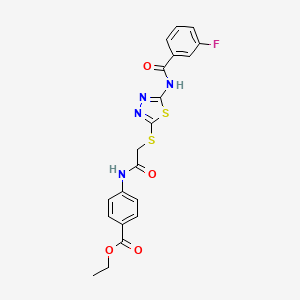
![2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2594587.png)